N-(2-phenoxyethyl)oxan-4-amine N-(2-phenoxyethyl)oxan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807029
InChI: InChI=1S/C13H19NO2/c1-2-4-13(5-3-1)16-11-8-14-12-6-9-15-10-7-12/h1-5,12,14H,6-11H2
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

N-(2-phenoxyethyl)oxan-4-amine

CAS No.:

Cat. No.: VC17807029

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-phenoxyethyl)oxan-4-amine -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name N-(2-phenoxyethyl)oxan-4-amine
Standard InChI InChI=1S/C13H19NO2/c1-2-4-13(5-3-1)16-11-8-14-12-6-9-15-10-7-12/h1-5,12,14H,6-11H2
Standard InChI Key IFLILLCCENHNNQ-UHFFFAOYSA-N
Canonical SMILES C1COCCC1NCCOC2=CC=CC=C2

Introduction

N-(2-phenoxyethyl)oxan-4-amine is a chemical compound characterized by its unique structure, which includes an oxan ring and a phenoxyethyl group. Its molecular formula is C13H19NO2, and it has a molecular weight of 221.29 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in interactions with biological systems that may involve enzymes or receptors related to inflammatory pathways or microbial resistance.

Synthesis of N-(2-phenoxyethyl)oxan-4-amine

The synthesis of N-(2-phenoxyethyl)oxan-4-amine typically involves the reaction of 2-phenoxyethanol with oxan-4-amine under controlled conditions. Common solvents for this reaction include dichloromethane or ethanol, and catalysts may be used to enhance yield and purity. In industrial settings, advanced techniques such as continuous flow reactors can be employed for large-scale production to ensure consistent quality and efficiency.

Biological Activities and Potential Applications

Research into the biological activities of N-(2-phenoxyethyl)oxan-4-amine is ongoing. Initial studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance. Understanding these interactions is crucial for assessing its pharmacodynamics and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2-phenoxyethyl)oxan-4-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(3-phenoxypropyl)oxan-4-amine hydrochlorideC14H21ClN2O2Contains a longer propyl chain
N-(2-methoxyethyl)oxan-4-amine hydrochlorideC13H19ClN2O2Features a methoxy group instead of a phenoxy group
N-(2-bromoethyl)oxan-4-amine hydrochlorideC13H19BrN2O2Contains a bromo substituent

N-(2-phenoxyethyl)oxan-4-amine stands out due to its specific combination of an oxan ring and a phenoxyethyl group, potentially leading to distinct biological properties and therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator